N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a benzofuran core with a dimethylamino group and a hydroxyethyl group, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Benzofuran derivatives are known for their wide range of biological activities . They have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
The mode of action of benzofuran derivatives can also vary widely. For instance, some benzofuran derivatives have been found to inhibit the growth of cancer cells . .
Biochemical Pathways
Benzofuran derivatives can affect various biochemical pathways due to their diverse biological activities . For example, they may interfere with the replication of viruses or the growth of bacteria or cancer cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzofuran derivatives can vary greatly depending on their specific structures . These properties can affect the bioavailability of these compounds, which in turn can influence their efficacy and safety.
Result of Action
The result of the action of benzofuran derivatives can include the inhibition of the growth of bacteria, viruses, or cancer cells . .
Action Environment
The action, efficacy, and stability of benzofuran derivatives can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using a dimethylamine reagent.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be added through an alkylation reaction using an appropriate alkyl halide.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-(dimethylamino)phenyl)benzofuran-2-carboxamide: Lacks the hydroxyethyl group, which may affect its biological activity and solubility.
N-(2-(4-(dimethylamino)phenyl)ethyl)benzofuran-2-carboxamide: Lacks the hydroxy group, which may influence its reactivity and interactions with biological targets.
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzothiophene-2-carboxamide: Contains a benzothiophene core instead of a benzofuran core, which may result in different electronic and steric properties.
Uniqueness
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzofuran-2-carboxamide is unique due to the presence of both the dimethylamino and hydroxyethyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-21(2)15-9-7-13(8-10-15)16(22)12-20-19(23)18-11-14-5-3-4-6-17(14)24-18/h3-11,16,22H,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQHTUHHUKNDKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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